(S)-tert-butyl 3-ethylpiperazine-1-carboxylate
Overview
Description
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral compound belonging to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-ethylpiperazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The process can be summarized as follows:
- Dissolve (S)-3-ethylpiperazine in an appropriate solvent such as dichloromethane.
- Add tert-butyl chloroformate dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
®-tert-butyl 3-ethylpiperazine-1-carboxylate: The enantiomer of the compound with a different three-dimensional arrangement.
tert-butyl 3-methylpiperazine-1-carboxylate: A similar compound with a methyl group instead of an ethyl group.
tert-butyl 3-ethylpiperazine-1-sulfonate: A sulfonate derivative with different chemical properties.
Uniqueness: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is unique due to its specific (S)-configuration, which can result in distinct biological activities compared to its ®-enantiomer. The presence of the tert-butyl group also influences its chemical reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl (3S)-3-ethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJOJUNLMJMJSN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647557 | |
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928025-56-3 | |
Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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